

N-DMTr-morpholino-T-5'-O-phosphoramidite chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

N-DMTr-morpholino-T-5'-Ophosphoramidite

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An In-depth Technical Guide to N-DMTr-morpholino-T-5'-O-phosphoramidite

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, properties, and applications of **N-DMTr-morpholino-T-5'-O-phosphoramidite**, a key building block in the synthesis of morpholino oligonucleotides.

Core Concepts: Chemical Structure and Properties

N-DMTr-morpholino-T-5'-O-phosphoramidite is a synthetic molecule designed for the construction of morpholino oligonucleotides, which are analogues of nucleic acids.[1] In these structures, the native ribose or deoxyribose sugar is replaced by a methylenemorpholine ring, and the backbone linkages are phosphorodiamidate groups instead of phosphates.[1] This modification confers unique properties to the resulting oligonucleotides, such as high stability and resistance to nucleases.

The chemical structure of **N-DMTr-morpholino-T-5'-O-phosphoramidite** consists of a thymine nucleobase attached to a morpholino ring. The nitrogen of the morpholino ring is protected by a dimethoxytrityl (DMTr) group, which is a bulky, acid-labile protecting group essential for stepwise oligonucleotide synthesis. The 5'-hydroxyl group of the morpholino ring is



phosphitylated to create a phosphoramidite moiety, which is the reactive group that enables the formation of the phosphorodiamidate linkage during solid-phase synthesis.

Physicochemical Properties

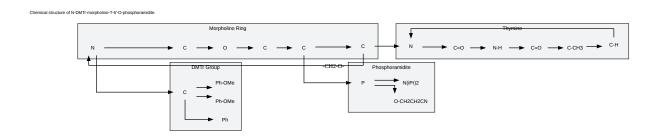
Quantitative data on the specific physicochemical properties of **N-DMTr-morpholino-T-5'-O-phosphoramidite** are not extensively detailed in publicly available literature. However, general properties can be inferred from related compounds and the nature of its chemical structure.

| Property | Value/Description |
|-------------------|--|
| Molecular Formula | C41H53N6O8P |
| Molecular Weight | 743.83 g/mol |
| Appearance | Typically a white to off-white solid. |
| Solubility | Generally soluble in anhydrous organic solvents such as acetonitrile, dichloromethane, and N-methyl-2-pyrrolidone (NMP). Solubility in acetonitrile can be limited for some trityl-protected morpholino monomers.[2] |
| Stability | The phosphoramidite moiety is sensitive to moisture and acidic conditions. The DMTr protecting group is labile to acid. Proper storage under anhydrous and inert conditions is crucial to prevent degradation. |

Structural Diagram

The following diagram illustrates the chemical structure of **N-DMTr-morpholino-T-5'-O-phosphoramidite**.





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Chemical structure of N-DMTr-morpholino-T-5'-O-phosphoramidite.

Experimental Protocols

The following sections detail the experimental procedures for the synthesis of the phosphoramidite monomer and its subsequent use in solid-phase oligonucleotide synthesis.

Synthesis of N-DMTr-morpholino-T-5'-O-phosphoramidite

The synthesis of **N-DMTr-morpholino-T-5'-O-phosphoramidite** involves the phosphitylation of the corresponding N-DMTr-protected morpholino-thymidine nucleoside. The following protocol is adapted from the synthesis of the analogous uridine phosphoramidite.

Materials:

N-DMTr-morpholino-thymidine



- Anhydrous Dichloromethane (DCM)
- N,N-Diisopropylethylamine (DIPEA)
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Procedure:

- Dissolve N-DMTr-morpholino-thymidine in anhydrous DCM under an inert atmosphere (e.g., argon).
- Cool the solution to 0-5 °C in an ice bath.
- Add DIPEA to the stirred solution.
- After 5 minutes of stirring, slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture over a period of 15 minutes, maintaining the temperature at 0-5 °C.
- Allow the reaction to proceed at room temperature for a specified time, monitoring the reaction progress by an appropriate method (e.g., TLC or HPLC).
- Upon completion, the reaction is quenched, and the product is purified using silica gel column chromatography to yield the final N-DMTr-morpholino-T-5'-O-phosphoramidite.

Solid-Phase Synthesis of Morpholino Oligonucleotides

N-DMTr-morpholino-T-5'-O-phosphoramidite is utilized in an automated DNA/RNA synthesizer for the solid-phase synthesis of morpholino oligonucleotides. The synthesis cycle involves four main steps: deprotection, coupling, capping, and oxidation.

The acid-labile DMTr group is removed from the 5'-end of the growing oligonucleotide chain attached to the solid support.

- Reagent: A solution of an acid in an anhydrous solvent. A common reagent is 3% trichloroacetic acid (TCA) in dichloromethane (DCM).
- Procedure: The solid support is treated with the detritylation solution for a short period (e.g.,
 95 seconds) to remove the DMTr group, liberating a free secondary amine on the morpholino



ring for the subsequent coupling reaction.

The activated **N-DMTr-morpholino-T-5'-O-phosphoramidite** is coupled to the deprotected amine on the growing oligonucleotide chain.

- · Reagents:
 - **N-DMTr-morpholino-T-5'-O-phosphoramidite** solution in anhydrous acetonitrile.
 - An activator solution, such as 0.12 M 5-ethylthio-1H-tetrazole (ETT) in anhydrous acetonitrile.
- Procedure: The phosphoramidite and activator solutions are delivered to the synthesis column containing the solid support. The coupling reaction proceeds for a specific duration (e.g., 600 seconds) to form the phosphorodiamidate linkage.

Any unreacted free amines on the solid support are capped to prevent the formation of deletion mutants in the subsequent synthesis cycles.

- · Reagents:
 - Capping Reagent A (e.g., a mixture of tetrahydrofuran, pyridine, and acetic anhydride).
 - Capping Reagent B (e.g., 16% N-methylimidazole in tetrahydrofuran).
- Procedure: The capping reagents are passed through the synthesis column to acetylate any unreacted amines.

The newly formed phosphite triester linkage is oxidized to the stable phosphorodiamidate linkage.

- Reagent: An oxidizing agent, such as a solution of iodine in a suitable solvent or, for morpholino synthesis, (1S)-(+)-(10-camphorsulfonyl)-oxaziridine in anhydrous acetonitrile.
- Procedure: The oxidizing solution is passed through the synthesis column to convert the P(III) linkage to the P(V) state.



This four-step cycle is repeated for each monomer addition until the desired morpholino oligonucleotide sequence is synthesized.

Signaling Pathways and Experimental Workflows

The following diagrams visualize the key processes involving **N-DMTr-morpholino-T-5'-O-phosphoramidite**.

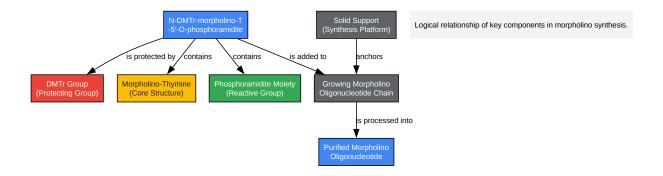
Solid-Phase Synthesis Cycle

This diagram illustrates the workflow for the solid-phase synthesis of a morpholino oligonucleotide.









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References

- 1. N-DMTr-morpholino-T-5�-O-phosphoramidite | BroadPharm [broadpharm.com]
- 2. chemrxiv.org [chemrxiv.org]
- To cite this document: BenchChem. [N-DMTr-morpholino-T-5'-O-phosphoramidite chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12379007#n-dmtr-morpholino-t-5-o-phosphoramiditechemical-structure-and-properties]

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